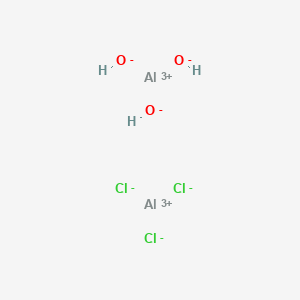
ALUMINUM CHLORIDE DIHYDROXIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALUMINUM CHLORIDE DIHYDROXIDE, also known as aluminium chlorohydrate, is an inorganic compound with the chemical formula AlClH5O. It is a white or yellowish solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: ALUMINUM CHLORIDE DIHYDROXIDE can be synthesized through several methods. One common method involves the reaction of aluminium metal with hydrochloric acid, followed by hydrolysis. The reaction can be represented as follows: [ \text{Al} + \text{HCl} \rightarrow \text{AlCl}_3 + \text{H}_2 ] [ \text{AlCl}_3 + \text{H}_2\text{O} \rightarrow \text{AlClH}_5\text{O} ]
Industrial Production Methods: In industrial settings, aluminium chloride dihydroxide is often produced by the co-precipitation method. This involves mixing an aqueous solution of aluminium chloride with a base such as sodium hydroxide or ammonia. The resulting precipitate is then filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: ALUMINUM CHLORIDE DIHYDROXIDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminium oxide.
Reduction: It can be reduced to aluminium metal.
Substitution: It can undergo substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Requires a reducing agent such as lithium aluminium hydride.
Substitution: Typically involves halide salts like sodium chloride.
Major Products Formed:
Oxidation: Aluminium oxide (Al2O3)
Reduction: Aluminium metal (Al)
Substitution: Various aluminium halides
Scientific Research Applications
ALUMINUM CHLORIDE DIHYDROXIDE has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Utilized in antiperspirants and as an astringent in medical treatments.
Industry: Applied in water treatment processes to remove impurities and in the production of paper and textiles.
Mechanism of Action
The mechanism of action of aluminium chloride dihydroxide involves its ability to form complexes with various molecules. In antiperspirants, it works by obstructing the sweat glands, thereby reducing perspiration. The compound forms a gel-like plug in the sweat ducts, which prevents the release of sweat to the skin surface.
Comparison with Similar Compounds
- Aluminium chloride (AlCl3)
- Aluminium hydroxide (Al(OH)3)
- Poly aluminium chloride (PAC)
Comparison:
- Aluminium chloride (AlCl3): Unlike aluminium chloride dihydroxide, aluminium chloride is primarily used as a catalyst in chemical reactions and has a higher reactivity.
- Aluminium hydroxide (Al(OH)3): This compound is mainly used as an antacid and in water purification, whereas aluminium chloride dihydroxide is more versatile in its applications.
- Poly aluminium chloride (PAC): PAC is used extensively in water treatment due to its high coagulation efficiency, while aluminium chloride dihydroxide is used in a broader range of applications including medical and industrial uses.
Properties
CAS No. |
10284-64-7 |
|---|---|
Molecular Formula |
Al2Cl3H3O3 |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
dialuminum;trichloride;trihydroxide |
InChI |
InChI=1S/2Al.3ClH.3H2O/h;;3*1H;3*1H2/q2*+3;;;;;;/p-6 |
InChI Key |
FBHQIDMRNLJKDZ-UHFFFAOYSA-H |
SMILES |
[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-] |
Canonical SMILES |
[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















